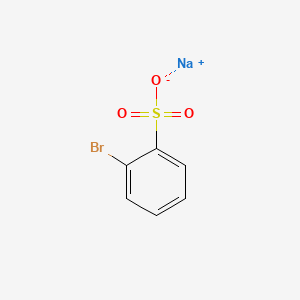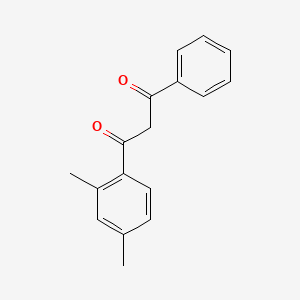
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the first and third positions of the propane chain, with a 2,4-dimethylphenyl group attached to the first carbon and a phenyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields propiophenone, which can then undergo further reactions to introduce the 2,4-dimethylphenyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced by the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C) . This method is efficient and yields the desired product in significant quantities.
化学反应分析
Types of Reactions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its diketone structure makes it a valuable building block for the preparation of more complex compounds.
Biology and Medicine: In biological research, 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
作用机制
The mechanism of action of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Propiophenone: A related compound with a similar structure but lacking the 2,4-dimethylphenyl group.
Acetophenone: Another related compound with a single ketone group and a phenyl group attached to the carbonyl carbon.
Uniqueness: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is unique due to the presence of two ketone groups and the specific substitution pattern on the aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
63250-28-2 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(13(2)10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
OSERJEKBUPUVFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


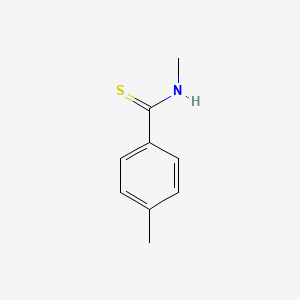


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
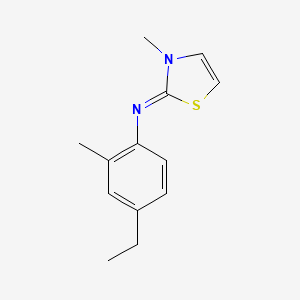
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
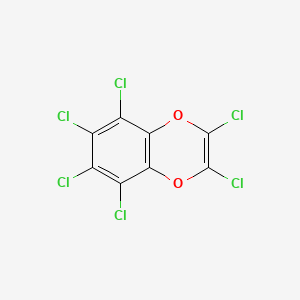
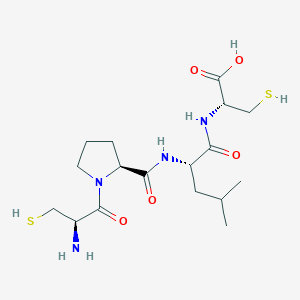
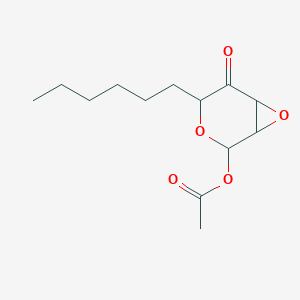
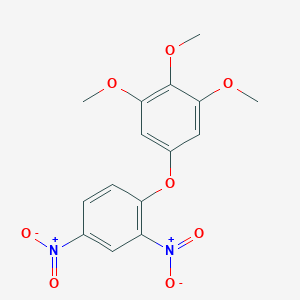
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
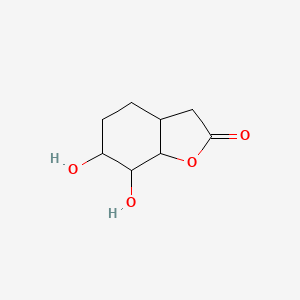
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
